molecular formula C22H32 B14493185 1,4,6,7-Tetrapropylnaphthalene CAS No. 65438-96-2

1,4,6,7-Tetrapropylnaphthalene

Cat. No.: B14493185
CAS No.: 65438-96-2
M. Wt: 296.5 g/mol
InChI Key: VSMAIWMWHNXBHP-UHFFFAOYSA-N
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Description

Properties

CAS No.

65438-96-2

Molecular Formula

C22H32

Molecular Weight

296.5 g/mol

IUPAC Name

1,4,6,7-tetrapropylnaphthalene

InChI

InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3

InChI Key

VSMAIWMWHNXBHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride

    Catalyst: Aluminum chloride (AlCl3)

The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Reduced naphthalene derivatives

    Substitution: Halogenated naphthalene derivatives

Scientific Research Applications

1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.

Comparison with Similar Compounds

Alkylated Naphthalenes

  • Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene): These monomethyl derivatives are well-studied for their toxicological profiles. For instance, they exhibit lower molecular weights and higher volatility compared to tetrapropylnaphthalene, which likely has reduced volatility due to its bulky propyl groups.
  • 1,2,3,4-Tetrahydronaphthalene Derivatives: lists hydrogenated naphthalene derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) with functional groups like carboxylic acids or carboxamides. These compounds differ significantly from 1,4,6,7-tetrapropylnaphthalene in both structure (saturation vs. aromaticity) and reactivity (polar functional groups vs. nonpolar alkyl chains).

Polymer-Related Compounds

highlights polymers like polyethylene terephthalate (PET) and polypropylene (PP), which are unrelated structurally but underscore the importance of substituent effects on material properties. For example, alkyl side chains in polypropylene influence crystallinity and thermal stability, suggesting that tetrapropylnaphthalene’s propyl groups could similarly affect its physical behavior (e.g., melting point or solubility) .

3. Data Gaps and Limitations
The provided evidence lacks specific data on this compound, necessitating caution in extrapolating findings from other naphthalene derivatives. Key unresolved questions include:

  • Physicochemical Properties : Boiling point, solubility, and stability.
  • Toxicology: Potential health risks, metabolic pathways, or environmental persistence.
  • Applications : Industrial or synthetic utility compared to simpler alkylnaphthalenes.

4. Conclusion
While alkylated naphthalenes like methylnaphthalenes and tetrahydronaphthalene derivatives provide indirect insights, This compound remains undercharacterized in the available literature . Future studies should prioritize experimental data on its properties and behavior to enable meaningful comparisons with analogous compounds.

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